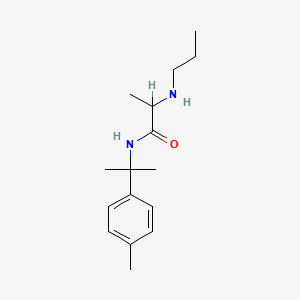
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(9-((1R)-1,3-dihydro-4,6-dimethoxy-3-oxo-1-isobenzofuranyl)nonyl)-3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNP-60502 is a compound initially developed by Sumitomo Pharma Co., Ltd. It functions as an AMPK agonist, targeting AMP-activated protein kinase (AMPK). This compound is primarily explored for its potential therapeutic applications in endocrinology and metabolic diseases, including diabetes mellitus and metabolic syndrome .
Méthodes De Préparation
The preparation of DNP-60502 involves synthetic routes that include dynamic nuclear polarization (DNP) techniques. These methods enhance the sensitivity of nuclear magnetic resonance (NMR) spectroscopy, which is crucial for the detailed analysis of the compound’s structure and properties . Industrial production methods for DNP-60502 are still under development, with ongoing research focusing on optimizing the synthesis process to achieve higher yields and purity.
Analyse Des Réactions Chimiques
DNP-60502 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2,4-dinitrophenylhydrazine, which reacts with aldehydes and ketones to form yellow or red-orange precipitates . The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are crystalline materials with well-defined melting points .
Applications De Recherche Scientifique
DNP-60502 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of AMPK activation and its effects on cellular metabolism. In biology, DNP-60502 is explored for its potential to regulate metabolic pathways and improve insulin sensitivity. In medicine, it is investigated for its therapeutic potential in treating metabolic diseases such as diabetes and obesity . Additionally, DNP-60502 has industrial applications in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of DNP-60502 involves the activation of AMPK, a key regulator of cellular energy homeostasis. By activating AMPK, DNP-60502 enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced lipid accumulation . The molecular targets of DNP-60502 include various enzymes and proteins involved in metabolic pathways, such as acetyl-CoA carboxylase and glucose transporter 4 .
Comparaison Avec Des Composés Similaires
DNP-60502 is unique compared to other AMPK agonists due to its specific molecular structure and mechanism of action. Similar compounds include AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) and metformin, both of which also activate AMPK but through different pathways . DNP-60502’s distinct properties make it a promising candidate for further research and development in the field of metabolic disease treatment.
Propriétés
Numéro CAS |
1007399-87-2 |
|---|---|
Formule moléculaire |
C28H41N3O7 |
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
8-[9-[(1R)-4,6-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]nonyl]-3-(2-hydroxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C28H41N3O7/c1-36-20-18-21-22(38-25(33)24(21)23(19-20)37-2)10-8-6-4-3-5-7-9-13-30-14-11-28(12-15-30)26(34)31(16-17-32)27(35)29-28/h18-19,22,32H,3-17H2,1-2H3,(H,29,35)/t22-/m1/s1 |
Clé InChI |
SPHZLCCNIAMMKM-JOCHJYFZSA-N |
SMILES isomérique |
COC1=CC2=C(C(=C1)OC)C(=O)O[C@@H]2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)OC2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)

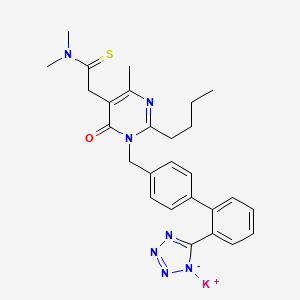

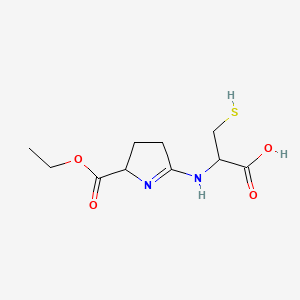
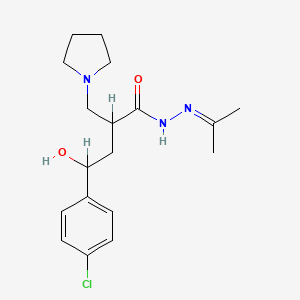
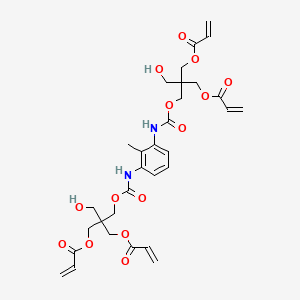
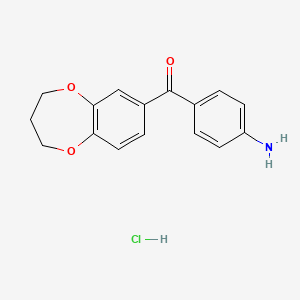
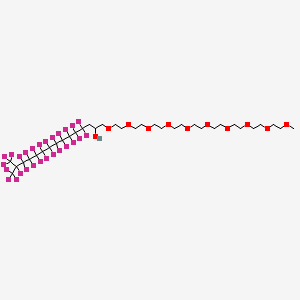
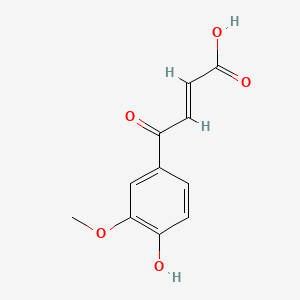
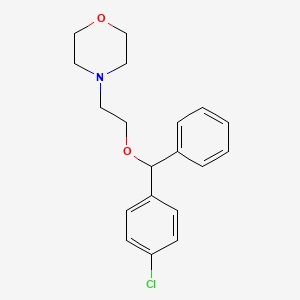

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
